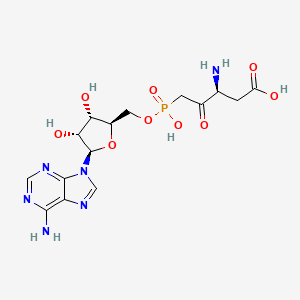
(4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohex-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohex-1-en-1-olate is conjugate base of 5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one arising from selective deprotonation of the 2-hydroxy group; major species at pH 7.3. It is a conjugate base of a 5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one.
Scientific Research Applications
Structural Analysis and Crystallography
The structural characteristics of compounds related to (4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohex-1-en-1-olate have been studied extensively. For instance, in the compound 4-[4-Ethoxycarbonyl-5-(3,4-methylenedioxyphenyl)-3-oxocyclohex-1-en-1-yl]-3-phenylsydnone, researchers observed the cyclohexene and dioxole rings adopting envelope conformations. This analysis contributes to understanding the molecular structure and potential reactivity of similar compounds (Fun et al., 2010).
Synthetic Chemistry and Catalysis
In synthetic chemistry, derivatives of the compound are utilized in various reactions. For instance, a study on asymmetric organocatalytic synthesis highlighted the use of similar compounds in domino double-Michael reactions, providing access to highly functionalized chiral cyclohexenes (Jang et al., 2015).
Pharmaceutical and Biological Research
Several studies explore the potential pharmaceutical applications of cyclohexenone derivatives. For example, a study by Kokila et al. (2017) focused on the crystal structure of a cyclohexene derivative and its potential as an anticancer agent, emphasizing the biological activities of these molecules (Kokila et al., 2017).
Material Science and Polymerization
The compound's derivatives have been used in material science, particularly in polymerization. For instance, Theis and Ritter (2001) synthesized new polymerizable mesoionic derivatives of cyclohexenone for creating photosensitive films, showcasing the compound’s utility in advanced materials research (Theis & Ritter, 2001).
Properties
Molecular Formula |
C7H9O4- |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
(4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohexen-1-olate |
InChI |
InChI=1S/C7H10O4/c8-3-4-1-2-5(9)7(11)6(4)10/h2,4,6,8-10H,1,3H2/p-1/t4-,6-/m0/s1 |
InChI Key |
JJEJEUFVVGEVHG-NJGYIYPDSA-M |
Isomeric SMILES |
C1C=C(C(=O)[C@H]([C@@H]1CO)O)[O-] |
Canonical SMILES |
C1C=C(C(=O)C(C1CO)O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate](/img/structure/B1262464.png)


![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)


